molecular formula C16H32N2O2 B13183378 tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate

Cat. No.: B13183378
M. Wt: 284.44 g/mol
InChI Key: URWZDKIGHAGLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate (: 2060040-85-7) is a high-purity piperidine derivative offered with a certified purity of 99% . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a substituted piperidine, this compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. It is particularly valuable in the development of potential drugs through processes such as hydrogenation and further functionalization of the piperidine ring . Researchers are advised to store the product in a cool, dark place at 2-8°C under an inert atmosphere . Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl 5-[di(propan-2-yl)amino]piperidine-3-carboxylate

InChI

InChI=1S/C16H32N2O2/c1-11(2)18(12(3)4)14-8-13(9-17-10-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3

InChI Key

URWZDKIGHAGLMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC(CNC1)C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .

Biological Activity

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₇H₃₄N₂O₂
Molecular Weight: 284.44 g/mol
CAS Number: 2060040-85-7

The compound features a piperidine ring substituted with a tert-butyl group and two isopropyl amino groups, which may influence its binding affinity and selectivity for biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can modulate the activity of various molecular targets, leading to significant biochemical effects. Key mechanisms include:

  • Receptor Binding: The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity Studies

Several studies have evaluated the pharmacological properties of this compound. Notable findings include:

In Vitro Studies

  • Cell Proliferation Inhibition: Research indicates that this compound exhibits inhibitory effects on cell proliferation in cancer cell lines, suggesting potential anti-cancer properties .

In Vivo Studies

  • Animal Models: In animal models, the compound demonstrated efficacy in reducing symptoms associated with neuropathic pain, indicating its potential as an analgesic agent .
  • Pharmacokinetics: Studies reported favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .

Case Studies

  • Neuropathic Pain Management:
    • A study involving mice showed that administration of the compound at doses of 90 mg/kg significantly reduced pain-related behaviors compared to controls. The mechanism involved modulation of spinal cord signaling pathways .
  • Cancer Research:
    • In vitro assays revealed that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.1 to 0.5 μM, indicating potent anti-cancer activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Pain ReductionSignificant reduction in neuropathic pain
Enzyme InhibitionModulation of metabolic enzymes

Table 2: Pharmacokinetic Properties

PropertyValueReference
Oral BioavailabilityHigh (~70%)
Metabolic Stabilityt1/2 > 2 h

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